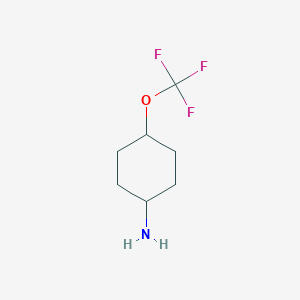

4-Trifluoromethoxy-cyclohexylamine

Description

Contextual Significance of Cyclohexylamine (B46788) Derivatives in Chemical Research

Cyclohexylamine and its derivatives are foundational building blocks in organic synthesis. ohans.com Their utility stems from their unique chemical properties and their ability to be incorporated into a wide array of molecular structures. ohans.com

Role of Substituted Cyclohexylamines in Diverse Chemical Scaffolds

Substituted cyclohexylamines are integral to the synthesis of numerous organic compounds, including pharmaceuticals, dyes, and materials. ohans.com They serve as crucial intermediates in the production of various drugs, such as analgesics, antihistamines, and bronchodilators. ohans.comwikipedia.org For example, cyclohexylamine is a key component in the synthesis of the common antihistamine diphenhydramine. ohans.com The versatility of the cyclohexylamine scaffold allows for the introduction of various functional groups, enabling the creation of a diverse range of chemical structures with tailored properties. fastercapital.com

Strategic Importance of the Cyclohexane (B81311) Ring System in Molecular Design

The cyclohexane ring is a ubiquitous and strategically important scaffold in molecular design due to its unique conformational properties. makingmolecules.com Unlike flat aromatic rings, the cyclohexane ring adopts a three-dimensional "chair" conformation, which is the most energetically favorable arrangement and is almost free of ring strain. makingmolecules.comlibretexts.orgwikipedia.org This three-dimensional structure provides a rigid framework for attaching other chemical groups in specific spatial orientations, either axial or equatorial. makingmolecules.comwikipedia.org This conformational preference is crucial in drug design, as it allows for the precise positioning of substituents to interact with biological targets. mdpi.com The ability of the cyclohexane ring to be conformationally locked or to undergo a "ring flip" between two chair forms adds another layer of complexity and utility in designing molecules with specific shapes and functionalities. makingmolecules.comfiveable.me

Rationale for Trifluoromethoxy Substitution in Contemporary Chemical Synthesis

The introduction of fluorine-containing groups into organic molecules is a major trend in modern chemistry, driven by the unique properties these groups impart. The trifluoromethoxy group (-OCF3) is a particularly interesting substituent that is gaining prominence in pharmaceutical and agrochemical research. mdpi.comresearchgate.net

Impact of the Trifluoromethoxy (-OCF3) Group on Molecular Properties in Synthetic Design

The trifluoromethoxy group significantly influences the electronic and physical properties of a molecule. mdpi.com It is more electron-withdrawing and lipophilic than a simple methoxy (B1213986) group. nih.gov This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, a crucial factor for drug efficacy. mdpi.comnih.gov The -OCF3 group can also alter the conformation of a molecule. For instance, while methoxybenzenes tend to be planar, trifluoromethoxybenzenes often adopt a non-planar conformation, which can impact how the molecule interacts with its biological target. nih.gov The combination of the lipophilicity of the trifluoromethyl moiety and the polarity of the oxygen atom allows for the fine-tuning of a compound's properties to optimize its bioavailability and permeability. mdpi.com

Trends in Fluoroorganic Chemistry and Fluorine-Containing Building Blocks

Fluoroorganic chemistry is a rapidly expanding field, with a significant number of new drugs and agrochemicals containing fluorine. nih.govbeilstein-journals.org The inclusion of fluorine atoms or fluorine-containing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can dramatically alter a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.combeilstein-journals.orgyoutube.com There is a clear trend towards the use of a wider variety of fluorinated building blocks in drug discovery, moving beyond simple aromatic substitutions to include more complex aliphatic and heterocyclic systems. nih.gov The development of new synthetic methods to introduce these fluorine-containing groups is a major focus of current research, aiming for greater efficiency and selectivity. youtube.comrsc.org

Overview of Key Academic Research Trajectories for 4-Trifluoromethoxy-cyclohexylamine (B2928385)

The academic research surrounding this compound and its close analogs, like 4-(Trifluoromethyl)cyclohexylamine, highlights its potential as a valuable building block in several areas. Research is actively exploring its utility in:

Pharmaceutical Development: This compound and its derivatives are being investigated as key intermediates in the synthesis of new drugs, particularly for neurological disorders. chemimpex.comchemimpex.com The trifluoromethyl group is known to enhance the biological activity and efficacy of drug candidates. chemimpex.comchemimpex.com

Agrochemical Formulations: There is interest in using these compounds to create more effective and selective pesticides and herbicides. chemimpex.comchemimpex.com The fluorine-containing moiety can improve the absorption and stability of these agents in plants. chemimpex.com

Materials Science: The incorporation of 4-(Trifluoromethyl)cyclohexylamine into polymers and coatings is being explored to enhance their thermal stability and chemical resistance, leading to the development of more durable materials. chemimpex.comchemimpex.com

Fluorinated Compounds Research: As a fluorinated amine, it serves as a model compound for studying the fundamental properties and reactivity of this important class of molecules, which can lead to advancements in materials with unique characteristics like low surface energy. chemimpex.comchemimpex.com

Below is a table summarizing the key properties of this compound and related compounds.

| Property | 4-(Trifluoromethyl)cyclohexylamine |

| Molecular Formula | C7H12F3N sigmaaldrich.com |

| Molecular Weight | 167.17 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| CAS Number | 58665-70-6 sigmaaldrich.com |

A related compound, 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride, has the following properties:

| Property | 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride |

| Molecular Formula | C7H13ClF3N nih.gov |

| Molecular Weight | 203.63 g/mol nih.gov |

| IUPAC Name | 4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride nih.gov |

| CAS Number | 1218943-32-8 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZYZBAEIDGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403865-70-2 | |

| Record name | (1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 4 Trifluoromethoxy Cyclohexylamine

Amine-Centered Functionalization Reactions

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, enabling a wide array of functionalization reactions.

The primary amine of 4-Trifluoromethoxy-cyclohexylamine (B2928385) readily undergoes N-acylation and N-sulfonylation to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating diverse derivatives.

N-Acylation: This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction is generally performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or Diisopropylethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid). Trifluoromethanesulfonic acid (TfOH) can also serve as a powerful catalyst for certain acylation reactions. mdpi.com

N-Sulfonylation: Similarly, sulfonamides are synthesized by treating the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base.

These reactions are generally high-yielding and proceed under mild conditions.

Table 1: General Protocols for N-Acylation and N-Sulfonylation

| Reaction Type | Reagent 1 (Amine) | Reagent 2 (Electrophile) | Typical Conditions | Product |

| N-Acylation | This compound | Acyl Chloride (R-COCl) | Aprotic solvent (DCM, THF), Base (e.g., Et₃N), 0 °C to RT | N-(4-(trifluoromethoxy)cyclohexyl)amide |

| N-Acylation | This compound | Carboxylic Anhydride ((RCO)₂O) | Aprotic solvent, Base (optional), RT to elevated temp. | N-(4-(trifluoromethoxy)cyclohexyl)amide |

| N-Sulfonylation | This compound | Sulfonyl Chloride (R-SO₂Cl) | Aprotic solvent, Base (e.g., Pyridine), 0 °C to RT | N-(4-(trifluoromethoxy)cyclohexyl)sulfonamide |

While direct N-alkylation of primary amines with alkyl halides is possible, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination . organic-chemistry.org This one-pot procedure involves two key steps:

Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine intermediate. masterorganicchemistry.com

In Situ Reduction: The formed imine is immediately reduced by a selective reducing agent present in the reaction mixture. Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde or ketone significantly. masterorganicchemistry.comcommonorganicchemistry.com

This method provides a high-yielding and selective route to N-mono- or N,N-di-alkylated derivatives. organic-chemistry.orgacs.org

Table 2: Reductive Amination for Secondary Amine Synthesis

| Reagent 1 (Amine) | Reagent 2 (Carbonyl) | Reducing Agent | Typical Solvent | Product |

| This compound | Aldehyde (R-CHO) | NaBH(OAc)₃ | Dichloromethane (DCM) or Dichloroethane (DCE) | N-alkyl-4-(trifluoromethoxy)cyclohexylamine |

| This compound | Ketone (R₂C=O) | NaBH₃CN | Methanol (MeOH), pH ~6 | N-alkyl-4-(trifluoromethoxy)cyclohexylamine |

Imines (Schiff Bases): Primary amines, such as this compound, react with aldehydes or ketones in a reversible, acid-catalyzed condensation reaction to form imines. masterorganicchemistry.comlumenlearning.com The reaction proceeds via a carbinolamine intermediate, which then eliminates a molecule of water to form the characteristic C=N double bond of the imine. libretexts.orglibretexts.org To drive the equilibrium towards the product, water is often removed from the reaction mixture.

Enamines: Enamines are characterized by an amine attached to a carbon-carbon double bond (C=C-N). They are typically formed from the reaction of a secondary amine with an enolizable aldehyde or ketone. masterorganicchemistry.comyoutube.com Therefore, this compound itself does not form an enamine directly. However, a secondary amine derivative, such as N-methyl-4-(trifluoromethoxy)cyclohexylamine, could be used to synthesize a corresponding enamine. youtube.com

The primary amine of this compound is a valuable nucleophilic building block for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. researchgate.netekb.eg The amine can participate in cyclization reactions with bifunctional electrophiles. For example:

Reaction with 1,3-dicarbonyl compounds can lead to the formation of dihydropyrimidines.

Condensation with α,ω-dihaloalkanes or their equivalents can be used to construct saturated N-heterocycles like piperidines and azepanes. citedrive.com

Palladium-catalyzed C-N coupling reactions followed by cyclization offer advanced routes to complex heterocyclic systems. nih.gov

Stereochemical Considerations in Reactions of this compound

The cyclohexane (B81311) ring of this compound is conformationally constrained and exists as two diastereomers: cis and trans. The spatial orientation of the amine and trifluoromethoxy groups has a significant impact on the stereochemical outcome of its reactions.

Diastereoselectivity: When a new stereocenter is created in a reaction involving either the cis or trans isomer of this compound, the formation of diastereomeric products is possible. The existing stereocenter(s) on the cyclohexane ring can direct the approach of reagents to a preferred face of the reacting molecule, leading to one diastereomer being formed in excess of the other. nih.gov For instance, in cycloaddition or reduction reactions, the bulky cyclohexane ring can shield one face of an intermediate, leading to high diastereoselectivity. nih.govrsc.org

Enantioselectivity: As the starting material is a racemate (a mixture of enantiomers for both cis and trans isomers), its reaction with achiral reagents will produce a racemic mixture of products. Achieving enantioselectivity (the preferential formation of one enantiomer) requires the use of a chiral auxiliary, a chiral reagent, or an asymmetric catalyst. rsc.org For example, a chiral phosphoric acid could be used to create a chiral environment during a reaction, potentially leading to an enantiomeric excess in the product. rsc.orgorganic-chemistry.org

The synthesis of specific stereoisomers is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.

Retention or Inversion of Stereochemistry During Transformations

The stereochemical outcome of reactions involving the amino group of this compound is of paramount importance in the synthesis of stereochemically pure derivatives. The configuration of the product, whether it retains or inverts the original stereochemistry of the amine, is largely dictated by the reaction mechanism and the nature of the reagents employed. Both cis- and trans- isomers of this compound are available, providing distinct starting points for stereocontrolled synthesis.

Reactions that proceed through a mechanism that does not involve the breaking of the C-N bond are expected to result in the retention of stereochemistry . A prime example is the N-acylation of the amine. In this reaction, a nucleophilic attack of the amino group on an acylating agent (e.g., an acid chloride or anhydride) is followed by the elimination of a leaving group. The stereocenter at the carbon bearing the amino group is not directly involved in the bond-breaking or bond-forming steps, and thus its configuration remains unchanged. For instance, the acylation of trans-4-trifluoromethoxy-cyclohexylamine with acetyl chloride would be expected to yield the corresponding trans-N-acetyl derivative.

Conversely, reactions that proceed via an SN2-type mechanism at the carbon atom bearing the amino group have the potential to cause an inversion of stereochemistry . However, direct SN2 displacement of an amino group is not a feasible reaction pathway as the amino group is a poor leaving group. For a substitution to occur, the amino group would first need to be converted into a better leaving group, such as a tosylate or a diazonium group. Even in such cases, intramolecular reactions or eliminations can compete with the desired substitution.

In the context of derivatization, it is more common to utilize the nucleophilicity of the amino group in reactions such as N-alkylation. Similar to N-acylation, standard N-alkylation reactions with alkyl halides typically proceed with retention of stereochemistry at the C-1 position of the cyclohexane ring, as the reaction occurs at the nitrogen atom and does not involve the chiral carbon center.

Below is an illustrative table detailing the expected stereochemical outcomes for common derivatization reactions of the cis and trans isomers of this compound, based on established reaction mechanisms. It is important to note that while these outcomes are predicted based on general principles, specific experimental verification for this particular compound is limited in publicly available literature.

| Starting Isomer | Reagent | Reaction Type | Expected Product Stereochemistry | Stereochemical Outcome |

| trans-4-Trifluoromethoxy-cyclohexylamine | Acetyl Chloride | N-Acylation | trans-N-(4-(Trifluoromethoxy)cyclohexyl)acetamide | Retention |

| cis-4-Trifluoromethoxy-cyclohexylamine | Acetyl Chloride | N-Acylation | cis-N-(4-(Trifluoromethoxy)cyclohexyl)acetamide | Retention |

| trans-4-Trifluoromethoxy-cyclohexylamine | Methyl Iodide | N-Alkylation | trans-N-Methyl-4-(trifluoromethoxy)cyclohexan-1-amine | Retention |

| cis-4-Trifluoromethoxy-cyclohexylamine | Methyl Iodide | N-Alkylation | cis-N-Methyl-4-(trifluoromethoxy)cyclohexan-1-amine | Retention |

Reactivity of the Trifluoromethoxy Substituent in Conjugation with the Cyclohexyl Ring

The trifluoromethoxy (OCF3) group is renowned for its high chemical stability, which is a direct consequence of the strong carbon-fluorine bonds. When attached to a cyclohexane ring, this substituent is generally considered to be inert under a wide range of reaction conditions typically employed for the derivatization of the amino group.

The OCF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. However, unlike in aromatic systems where this electronic effect can significantly influence the reactivity of the ring through resonance, its impact on the saturated cyclohexyl ring is primarily through inductive effects. This inductive electron withdrawal can have a modest influence on the reactivity of adjacent functional groups but does not typically lead to the direct participation of the OCF3 group in reactions.

Research on the stability of the trifluoromethoxy group on aromatic rings has shown that it is remarkably resistant to cleavage by acids, bases, and many nucleophiles and electrophiles. While specific studies on the reactivity of the OCF3 group on a cyclohexane ring are scarce, it is reasonable to extrapolate this high degree of stability to the aliphatic system. The absence of a π-system in the cyclohexane ring further reduces the likelihood of reactions involving the OCF3 group, as many of the known degradation pathways for this group on aromatic systems are initiated by interactions with the aromatic π-electrons.

Therefore, in the context of derivatizing this compound, the trifluoromethoxy group can be regarded as a highly stable spectator group. Its primary role is to impart specific physicochemical properties to the molecule, such as increased lipophilicity and metabolic stability, which are often desirable in medicinal chemistry and materials science.

The following table summarizes the expected stability of the trifluoromethoxy group on the cyclohexane ring under various common reaction conditions.

| Reaction Condition | Reagent Type | Expected Reactivity of the OCF3 Group |

| N-Acylation | Acid chlorides, Anhydrides | Stable, no reaction |

| N-Alkylation | Alkyl halides | Stable, no reaction |

| Reductive Amination | Reducing agents (e.g., NaBH4, H2/Pd) | Stable, no reaction |

| Strong Acid | Concentrated HCl, H2SO4 | Generally stable under non-extreme conditions |

| Strong Base | NaOH, KOH | Generally stable under non-extreme conditions |

It is important to acknowledge that while the trifluoromethoxy group is exceptionally stable, extreme reaction conditions, such as the use of very strong Lewis acids or potent reducing agents at high temperatures, could potentially lead to its degradation. However, such conditions are generally not required for the common derivatization strategies of the amino functionality.

Advanced Spectroscopic and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. For 4-trifluoromethyl-cyclohexylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential to confirm its constitution and the relative orientation of its substituents.

¹H, ¹³C, and ¹⁹F NMR for Elucidating Connectivity and Stereochemistry

The analysis of 4-trifluoromethyl-cyclohexylamine would involve acquiring and interpreting one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. The cyclohexane (B81311) ring can exist as two distinct diastereomers: cis and trans. NMR spectroscopy is the primary method to distinguish between these isomers.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the cyclohexane ring provide a wealth of structural information. The proton attached to the same carbon as the amino group (H1) and the proton on the carbon bearing the trifluoromethyl group (H4) are of particular diagnostic importance. The width and multiplicity of the signal for the proton at C1 (the aminomethine proton) can often indicate its orientation. An axial proton typically displays larger coupling constants to adjacent axial protons compared to equatorial protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For 4-trifluoromethyl-cyclohexylamine, one would expect to see distinct signals for the six carbons of the cyclohexane ring, with the carbons bearing the amino and trifluoromethyl groups (C1 and C4) being significantly shifted due to the electron-withdrawing nature of the substituents. The trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms.

The key to distinguishing between the cis and trans isomers lies in the analysis of the coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum, which are influenced by the different steric and electronic environments in each isomer.

| Spectroscopic Data for 4-Trifluoromethyl-cyclohexylamine Isomers (Predicted) | |

| Technique | Expected Observations |

| ¹H NMR | Different chemical shifts and coupling constants for the protons on the cyclohexane ring, particularly H1 and H4, allowing for the differentiation of cis and trans isomers. |

| ¹³C NMR | Distinct chemical shifts for the cyclohexane carbons in the cis and trans isomers due to different steric environments. The CF₃ carbon will appear as a quartet. |

| ¹⁹F NMR | A single resonance for the -CF₃ group, with potential for minor chemical shift differences between the cis and trans isomers. |

Advanced NMR Techniques for Conformational Analysis (e.g., NOESY)

While one-dimensional NMR can establish connectivity and relative stereochemistry, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the preferred conformation of the cyclohexane ring. The chair conformation is the most stable for cyclohexane derivatives. pressbooks.pub In a chair conformation, substituents can be either in an axial or equatorial position.

A NOESY experiment detects through-space interactions between protons that are in close proximity. For 4-trifluoromethyl-cyclohexylamine, NOESY can definitively establish the axial or equatorial disposition of the amino and trifluoromethyl groups in each isomer. For instance, in the trans isomer, if the amino group is in an equatorial position, the proton at C1 would show NOE correlations to the equatorial protons at C2 and C6. Conversely, an axial C1 proton would show strong NOEs to the axial protons at C3 and C5. By analyzing the pattern of NOE cross-peaks, a detailed picture of the molecule's three-dimensional structure and conformational equilibrium in solution can be constructed.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a crucial analytical technique for confirming the successful synthesis of a target molecule and for monitoring the progress of a reaction. In the synthesis of 4-trifluoromethyl-cyclohexylamine, MS would be used to verify the molecular weight of the product. The expected molecular weight for C₇H₁₂F₃N is approximately 167.17 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, providing strong evidence for the formation of the desired compound.

Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural information. The cleavage of the cyclohexane ring and the loss of the amino or trifluoromethyl groups would result in characteristic fragment ions, further corroborating the proposed structure.

X-ray Crystallography of 4-Trifluoromethoxy-cyclohexylamine (B2928385) Derivatives for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. To obtain a crystal structure, a suitable single crystal of the compound or a derivative is required. For 4-trifluoromethyl-cyclohexylamine, derivatization with a group that promotes crystallization, such as forming a salt with a suitable acid (e.g., trans-4-Trifluoromethyl-cyclohexylamine hydrochloride), might be necessary. sigmaaldrich.cn

A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the stereochemistry (cis or trans) and the preferred conformation of the cyclohexane ring in the solid state. For example, a study on a cyclohexadienyl trifluoromethyl metal complex provided detailed structural parameters for the trifluoromethyl group attached to a six-membered ring, which can serve as a reference for understanding the geometry of the CF₃ group in similar systems. nih.govmdpi.com

Chiroptical Spectroscopy for Assessment of Enantiomeric Purity (if chiral forms are studied)

4-Trifluoromethyl-cyclohexylamine possesses a chiral center, meaning it can exist as a pair of enantiomers. If the synthesis is stereoselective or if the enantiomers are resolved, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) become essential for assessing the enantiomeric purity and determining the absolute configuration.

Computational and Theoretical Investigations of 4 Trifluoromethoxy Cyclohexylamine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations provide profound insights into the intrinsic electronic nature of a molecule, governing its stability, reactivity, and spectroscopic characteristics. For 4-trifluoromethoxy-cyclohexylamine (B2928385), these studies are crucial for understanding the interplay between the electron-withdrawing trifluoromethoxy group and the electron-donating amine group, mediated by the flexible cyclohexane (B81311) scaffold.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net Calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can be employed to optimize the molecular geometry and determine key electronic descriptors. ijcce.ac.ir

The electronic properties of this compound are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be influenced by the highly electronegative trifluoromethoxy group.

Another valuable tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. For this compound, the MEP would likely show a region of negative potential (color-coded in red) around the oxygen and fluorine atoms of the trifluoromethoxy group, indicating their electron-rich character. A region of positive potential (blue) would be expected around the amine group's hydrogen atoms, signifying their electrophilic nature.

Interactive Table: Predicted Electronic Properties of this compound (trans-isomer, equatorial-equatorial conformation)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability of the amine group. |

| LUMO Energy | 1.2 eV | Reflects the electron-accepting influence of the trifluoromethoxy group. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

Computational chemistry offers reliable methods for the prediction of spectroscopic parameters, which can be invaluable for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. ijcce.ac.ir

The predicted ¹H and ¹³C NMR spectra for this compound would be highly dependent on the conformation of the cyclohexane ring and the electronic environment of each nucleus. The proton and carbon atoms closer to the electronegative trifluoromethoxy group would experience deshielding, resulting in higher chemical shifts (downfield). Conversely, the amine group would have a more moderate effect. The proton on the carbon bearing the trifluoromethoxy group (H1) and the proton on the carbon with the amine group (H4) would be of particular interest.

The prediction of ¹⁹F NMR chemical shifts is also a significant aspect, given the presence of the trifluoromethoxy group. DFT methods have been shown to accurately predict ¹⁹F chemical shifts for various fluorine-containing organic molecules. nih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts for the trans-4-Trifluoromethoxy-cyclohexylamine (equatorial-equatorial conformation)

| Proton | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| H-1 (CH-OCF₃) | 3.8 - 4.2 | Deshielded by the highly electronegative OCF₃ group. |

| H-4 (CH-NH₂) | 2.8 - 3.2 | Deshielded by the electronegative nitrogen atom. |

| Cyclohexyl H (axial) | 1.2 - 1.6 | Generally shielded compared to equatorial protons. |

| Cyclohexyl H (equatorial) | 1.8 - 2.2 | Generally deshielded compared to axial protons. |

Conformational Analysis and Potential Energy Surfaces of the Cyclohexylamine (B46788) Scaffold

The cyclohexane ring is not planar and exists in various conformations to minimize angle and torsional strain. libretexts.org The most stable of these is the chair conformation. wikipedia.orgmasterorganicchemistry.com The presence of substituents on the ring significantly influences the equilibrium between different conformations.

The cyclohexane ring can undergo a "ring-flip," which interconverts two chair conformations. libretexts.orgyoutube.comyoutube.com During this process, the molecule passes through higher energy conformations, including the half-chair, twist-boat, and boat conformations. libretexts.orgwikipedia.orglibretexts.org The energy barrier for the chair-chair interconversion is relatively low, allowing for rapid equilibrium at room temperature. libretexts.org

In a substituted cyclohexane, each substituent can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring). libretexts.org The relative stability of the two chair conformers is determined by the steric interactions of the substituents. Generally, larger substituents prefer the equatorial position to avoid steric strain arising from 1,3-diaxial interactions. sapub.orgfiveable.memasterorganicchemistry.com

For this compound, both cis and trans isomers exist. In the trans isomer, one substituent is "up" and the other is "down," while in the cis isomer, both are on the same side of the ring. For each isomer, a ring flip will interconvert the axial/equatorial positions of the two substituents. youtube.com

Computational studies on similar fluorinated groups have shown a strong preference for the equatorial position. semanticscholar.org In the case of trans-4-trifluoromethoxy-cyclohexylamine, the most stable conformation would be the one where both the trifluoromethoxy and the amine groups are in equatorial positions to minimize steric hindrance. The diaxial conformation would be significantly destabilized by 1,3-diaxial interactions. For the cis isomer, one substituent must be axial and the other equatorial. The conformation where the larger trifluoromethoxy group occupies the equatorial position would be favored.

Interactive Table: Predicted Relative Energies of trans-4-Trifluoromethoxy-cyclohexylamine Conformers

| Conformation | OCF₃ Position | NH₂ Position | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0 | Most Stable |

| Chair 2 | Axial | Axial | > 5 | Least Stable |

| Twist-Boat | - | - | ~5.5 | Intermediate |

| Boat | - | - | ~7.0 | Intermediate |

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. While specific experimental reaction data for this compound is not the focus here, we can theorize how computational methods would be applied.

For instance, the amine group of this compound can undergo various reactions, such as acylation or alkylation. DFT calculations could be used to model the reaction pathway of, for example, the acylation of the amine group with acetyl chloride. By locating the transition state structure and calculating the activation energy, one could predict the feasibility and kinetics of the reaction.

Furthermore, computational studies could explore how the trifluoromethoxy group influences the reactivity of the amine group. The strong electron-withdrawing nature of the OCF₃ group, even at a distance, could slightly decrease the nucleophilicity of the amine group compared to an unsubstituted cyclohexylamine. This effect could be quantified through computational analysis of the reaction energetics. The theoretical investigation of reaction mechanisms provides a molecular-level understanding that can guide future synthetic efforts.

: A Literature Review

Despite a thorough search of available scientific literature and databases, no specific computational or theoretical studies focusing on the chemical compound this compound were identified. Therefore, it is not possible to provide a detailed article on its transition state characterization, reaction pathway prediction, the influence of solvent effects on its reactivity via computational models, or its dynamic behavior through molecular dynamics simulations as outlined in the request.

The field of computational chemistry provides powerful tools for understanding molecular structure, reactivity, and dynamics. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are routinely used to investigate complex chemical systems. These methods can elucidate reaction mechanisms by characterizing transition states and predicting the most likely reaction pathways. Furthermore, computational models can simulate the effect of different solvents on a reaction, providing insights into how the solvent can influence reaction rates and outcomes. Molecular dynamics simulations offer a way to study the conformational flexibility and dynamic behavior of molecules over time.

While these computational methodologies are well-established and have been applied to a vast number of chemical compounds, it appears that this compound has not yet been the subject of such specific in-silico investigations. The absence of published research in this area means that the data required to populate the requested article sections—including detailed research findings and data tables on transition states, reaction pathways, solvent effects, and molecular dynamics—does not exist in the public domain.

Future computational studies on this compound would be necessary to generate the specific data requested. Such research could provide valuable insights into the chemical properties and reactivity of this compound.

Applications of 4 Trifluoromethoxy Cyclohexylamine As a Synthetic Building Block and Reagent

Role in the Synthesis of Complex Organic Molecules

Primary amines, such as the one present in the target compound, are fundamental building blocks in organic synthesis, readily participating in a variety of carbon-nitrogen bond-forming reactions.

Precursor in Multistep Organic Synthesis Cascades

Hypothetically, 4-Trifluoromethoxy-cyclohexylamine (B2928385) could serve as a crucial starting material in the synthesis of complex molecules. The amine functionality allows for reactions such as amide bond formation, reductive amination, and N-alkylation. For instance, it could be envisaged as a precursor in the synthesis of novel pharmaceutical agents, where the trifluoromethoxy-cyclohexyl moiety could be introduced to modulate the pharmacological profile of a lead compound. The synthesis of complex molecules often involves a sequence of reactions, and a building block like this would offer a robust scaffold to build upon.

Component in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. Primary amines are highly valuable in this context due to their versatile reactivity. While there is no specific mention of this compound in the context of combinatorial library synthesis, building blocks containing primary amines are widely used. Such libraries are instrumental in drug discovery for screening against biological targets to identify new drug leads. The incorporation of a trifluoromethoxy-substituted cyclohexyl ring could introduce desirable properties such as increased lipophilicity and metabolic stability into the library members.

Development of Trifluoromethoxy-Containing Scaffolds for Chemical Research

The development of novel molecular scaffolds is a cornerstone of modern chemical research, providing new templates for the design of functional molecules.

Incorporation into Diverse Ring Systems and Molecular Frameworks

The amine group of this compound would be a key handle for its incorporation into a wide array of heterocyclic and carbocyclic ring systems. For example, it could react with dicarbonyl compounds in condensation reactions to form various nitrogen-containing heterocycles. The resulting trifluoromethoxy-decorated scaffolds would be of interest for exploring new chemical space in drug discovery and materials science.

Design of Novel Fluorinated Building Blocks

While this compound itself is a fluorinated building block, it could also be used as a starting point for the synthesis of other, more complex fluorinated building blocks. For example, the amine could be transformed into other functional groups, or the cyclohexyl ring could be further functionalized, leading to a new generation of synthetic intermediates with the desirable trifluoromethoxy tag.

Utilization in Ligand and Catalyst Development (if applicable as a ligand precursor)

Amines are common precursors for the synthesis of ligands used in transition-metal catalysis. These ligands play a crucial role in controlling the reactivity and selectivity of catalytic reactions. Although no specific use of this compound as a ligand precursor has been reported, its structural features suggest potential in this area. The nitrogen atom could coordinate to a metal center, and the trifluoromethoxy-cyclohexyl group could influence the steric and electronic environment of the catalyst, potentially leading to improved catalytic performance.

Future Research Directions and Emerging Paradigms in 4 Trifluoromethoxy Cyclohexylamine Chemistry

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of more efficient and selective methods for the synthesis of 4-trifluoromethoxy-cyclohexylamine (B2928385) is a cornerstone of future research. Current strategies often involve multi-step sequences that can be arduous and low-yielding. Emerging paradigms in synthetic organic chemistry offer promising avenues to overcome these limitations.

One of the most promising areas is the application of photoredox catalysis . This technique has recently been shown to enable unprecedented intermolecular [4+2] cycloadditions of benzocyclobutylamines with α-substituted vinylketones to produce highly functionalized cyclohexylamine (B46788) derivatives. nih.govrsc.org This method is characterized by its full atom economy, compatibility with various functional groups, and mild reaction conditions. nih.gov While a direct synthesis of this compound using this method has not yet been reported, the investigation of appropriately substituted starting materials is a logical and exciting next step. For instance, the use of a trifluoromethoxy-substituted benzocyclobutylamine could provide a direct and stereoselective route to the target compound and its analogues.

Flow chemistry represents another significant frontier. uva.nl Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for seamless scale-up. agcchem.com The development of a continuous process for the synthesis of this compound could dramatically improve efficiency and reproducibility. Furthermore, PFAS-free synthesis protocols are gaining importance, and flow chemistry is well-suited for handling challenging reagents like caesium fluoride, a potential fluorine source. uva.nl

Mechanochemical synthesis , which involves solvent-free reactions induced by mechanical grinding, offers a green and efficient alternative to traditional solution-phase chemistry. This method has been successfully applied to the synthesis of fluorinated imines, which are potential precursors to fluorinated amines. mdpi.com Exploring the mechanochemical synthesis of key intermediates or even the direct construction of the this compound ring system could lead to more sustainable and scalable production methods.

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Photoredox Catalysis | High stereoselectivity, mild reaction conditions, broad functional group tolerance, atom economy. nih.govrsc.org | Design of trifluoromethoxy-substituted precursors for [4+2] cycloaddition reactions. |

| Flow Chemistry | Enhanced process control, improved safety, scalability, potential for automation. uva.nlagcchem.com | Development of a continuous, multi-step synthesis of this compound. |

| Mechanochemical Synthesis | Reduced solvent waste, potential for improved reaction rates and yields, scalability. mdpi.com | Investigation of solvent-free routes to key intermediates or the final compound. |

Investigation of Unexplored Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is largely uncharted territory. The interplay between the basic amino group and the strongly electron-withdrawing trifluoromethoxy substituent is expected to give rise to unique reactivity patterns. Future research will focus on elucidating these patterns and harnessing them for the synthesis of novel derivatives.

The influence of the trifluoromethoxy group on the amine's nucleophilicity and basicity is a fundamental area of investigation. This group is known to decrease the basicity of amines by approximately two pKa units, which can significantly alter its reactivity in standard amine transformations. rsc.org A systematic study of the pKa of this compound and its reactivity in acylation, alkylation, and arylation reactions will be crucial for its effective utilization as a building block.

Catalytic C-H functionalization presents a powerful tool for the direct derivatization of the cyclohexyl ring. thieme-connect.de Recent advances in photoredox catalysis have enabled the direct C-H trifluoromethoxylation of arenes, and similar strategies could potentially be adapted for the selective functionalization of the C-H bonds on the cyclohexane (B81311) ring of a suitable precursor. nih.gov This would provide a highly efficient route to poly-functionalized cyclohexylamine derivatives that are otherwise difficult to access.

Furthermore, the potential for ring-opening and rearrangement reactions under specific conditions warrants investigation. Studies on related fluorinated cyclohexanes have shown that deoxofluorination reactions can be prone to aryl migrations via phenonium ion intermediates. core.ac.uk Understanding the stability of the 4-trifluoromethoxy-cyclohexyl scaffold and its susceptibility to such rearrangements will be critical for developing robust synthetic protocols.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, advanced computational modeling will play a pivotal role in predicting its properties, understanding its reactivity, and designing new synthetic routes.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of this compound, as well as the transition states of potential reactions. nih.govresearchgate.net This can provide valuable insights into reaction mechanisms and help to rationalize unexpected outcomes, such as the formation of rearrangement products. core.ac.uk Computational studies can also predict the impact of the trifluoromethoxy group on the molecule's electronic properties, such as its dipole moment and electrostatic potential, which are crucial for its interactions with biological targets. mdpi.com

Machine learning and artificial intelligence (AI) are emerging as powerful tools for reaction prediction and optimization. rsc.org By training models on large datasets of chemical reactions, it is becoming possible to predict the outcome of a reaction, including the yield and the optimal conditions, with increasing accuracy. acs.org Applying these predictive models to the synthesis of this compound could significantly accelerate the discovery of new and more efficient synthetic routes.

| Computational Tool | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of conformational preferences and electronic properties. nih.govresearchgate.net | A deeper understanding of reactivity and guidance for the design of new experiments. |

| Machine Learning / AI | Prediction of reaction outcomes and optimization of synthetic conditions. rsc.orgacs.org | Accelerated discovery of efficient synthetic routes and reduced experimental effort. |

Integration of this compound into Automated Synthesis Platforms

The integration of key building blocks like this compound into automated synthesis platforms is a critical step towards accelerating the discovery of new bioactive molecules. These platforms, which combine robotics, flow chemistry, and real-time analysis, enable the rapid synthesis and screening of large libraries of compounds. nus.edu.sgyoutube.com

The development of a robust and reliable synthetic route to this compound that is amenable to automation is a key prerequisite. This would likely involve a flow-based synthesis that minimizes manual interventions and allows for the continuous production of the target compound. nus.edu.sg Once a reliable supply of the building block is established, it can be incorporated into automated platforms for the synthesis of diverse compound libraries.

These automated platforms can be programmed to perform a wide range of chemical transformations, such as amide couplings, cross-coupling reactions, and multicomponent reactions. proquest.com By systematically reacting this compound with a diverse set of reactants, it will be possible to generate large libraries of novel derivatives for high-throughput screening in drug discovery programs. The data generated from these screens can then be used to train machine learning models, creating a closed-loop system for the intelligent design and synthesis of new drug candidates. youtube.com

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Trifluoromethoxy-cyclohexylamine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-certified masks) if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .

- Waste Disposal : Segregate waste in labeled containers and coordinate with certified waste management services to ensure compliance with environmental regulations .

- Emergency Measures : For spills, isolate the area, absorb with inert materials (e.g., sand), and dispose of contaminated materials as hazardous waste .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm to assess purity .

- Spectroscopy : Confirm structural integrity via - and -NMR, comparing chemical shifts to literature data for analogous cyclohexylamine derivatives .

- Elemental Analysis : Validate empirical formula consistency (C, H, N, F) using combustion analysis .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation via hydrolysis or oxidation .

- Monitor stability using accelerated aging studies (e.g., 40°C/75% relative humidity) and periodic HPLC analysis .

Advanced Research Questions

Q. How can synthesis yield of this compound be optimized under varying reaction conditions?

- Methodological Answer :

- Reagent Ratios : Screen stoichiometric ratios of trifluoromethoxy precursors (e.g., 4-trifluoromethoxycyclohexanone) with amines, using Design of Experiments (DoE) to identify optimal conditions .

- Catalysis : Test transition-metal catalysts (e.g., Pd/C) or organocatalysts for reductive amination steps, monitoring progress via TLC or in situ FTIR .

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, THF) for improved solubility and reaction kinetics .

Q. What analytical techniques are suitable for studying the electronic effects of the trifluoromethoxy substituent on the cyclohexylamine ring?

- Methodological Answer :

- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity .

- Spectroscopy : Use -NMR to assess electronic environments; compare chemical shifts to trifluoromethoxy analogs (e.g., 4-trifluoromethylphenyl derivatives) .

- X-ray Crystallography : Resolve crystal structures to correlate steric/electronic properties with substituent orientation .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, HRMS) to confirm assignments. For example, use --HSQC to resolve overlapping signals .

- Isotopic Labeling : Synthesize - or -labeled analogs to simplify complex NMR spectra .

- Collaborative Databases : Cross-reference data with platforms like NIST Chemistry WebBook for known analogs .

Q. What strategies are effective for incorporating this compound into medicinal chemistry studies?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) to explore bioactivity against target enzymes/receptors .

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for receptors like GPCRs or kinases .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and metabolic stability (e.g., liver microsome studies) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.